molecular formula C16H18O2 B14690767 2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl CAS No. 32750-25-7

2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl

Cat. No.: B14690767
CAS No.: 32750-25-7
M. Wt: 242.31 g/mol
InChI Key: UWROVQGKSVCKRS-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired biphenyl derivative .

Industrial Production Methods

Industrial production of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the consistent production of the compound with minimal impurities. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl depends on its specific application. In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both methoxy and methyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

32750-25-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-methoxy-1-(2-methoxy-3-methylphenyl)-3-methylbenzene

InChI

InChI=1S/C16H18O2/c1-11-7-5-9-13(15(11)17-3)14-10-6-8-12(2)16(14)18-4/h5-10H,1-4H3

InChI Key

UWROVQGKSVCKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2OC)C)OC

Origin of Product

United States

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